(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-fluorophenyl)acrylamide is a novel organic compound with a complex structure that integrates multiple bioactive functional groups. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties linked to its unique triazole and pyridazine moieties. Preliminary studies suggest significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.
Structural Characteristics
The compound features several key structural elements:
- Triazole Ring : Known for its ability to interact with various biological targets.
- Pyridazine Moiety : Associated with diverse pharmacological activities.
- Ethoxy Group : Enhances solubility and bioavailability.
- 2-Fluorophenyl Group : Modifies electronic properties, potentially influencing biological activity.
These structural components are crucial for understanding the compound's mechanism of action and therapeutic potential.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, a related study on triazolo-pyridazine derivatives demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivative showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in disease processes. Specifically, compounds containing triazole rings have been linked to the inhibition of c-Met kinase, a target in cancer therapy. In vitro studies have shown that related compounds can inhibit c-Met kinase with IC50 values comparable to established inhibitors .
Computational methods such as molecular docking and dynamics simulations have been employed to predict how this compound interacts with biological macromolecules. These studies are essential for elucidating its mechanism of action and identifying potential off-target effects.
Binding Studies
Experimental assays are critical for validating computational predictions through binding affinity measurements and functional assays. These studies help clarify how the compound binds to specific targets and its subsequent biological effects.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Cytotoxicity Evaluation : A series of triazolo-pyridazine derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines using the MTT assay. The results indicated moderate cytotoxicity across the board, with some derivatives showing promise as potential therapeutic agents .
- Inhibition of c-Met Kinase : Another study focused on pyrimidine derivatives bearing aromatic groups demonstrated strong inhibitory activity against c-Met kinase and significant cytotoxicity against cancerous cell lines .
特性
IUPAC Name |
(Z)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-17-10-8-14-20-21-15(23(14)22-17)11-19-16(24)9-7-12-5-3-4-6-13(12)18/h3-10H,2,11H2,1H3,(H,19,24)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIUUZOQYQVFL-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CC=CC=C3F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。